molecular formula C10H12O B13337480 (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol

(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13337480
M. Wt: 148.20 g/mol
InChI Key: LNQVCJCCOORXHZ-OIBJUYFYSA-N
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Description

(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with a unique structure that includes a cyclopentane ring fused to a benzene ring, with a hydroxyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Another method involves the catalytic hydrogenation of a precursor compound, followed by selective oxidation and reduction steps to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often use chiral catalysts to ensure high enantioselectivity, which is crucial for obtaining the desired (1R,3S) configuration. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ring structure.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, while the methyl group and the ring structure contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-1-ethyl-3-methylcyclohexane: Similar in structure but lacks the hydroxyl group.

    (1R,3S)-3-aminocyclopentanol: Contains an amino group instead of a hydroxyl group.

    (1R,3S)-camphoric acid: A related compound with different functional groups and applications.

Uniqueness

(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H12O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3/t7-,10+/m0/s1

InChI Key

LNQVCJCCOORXHZ-OIBJUYFYSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=CC=CC=C12)O

Canonical SMILES

CC1CC(C2=CC=CC=C12)O

Origin of Product

United States

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